![molecular formula C15H23N3 B2875088 {4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine CAS No. 1018613-28-9](/img/structure/B2875088.png)
{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine” is a chemical compound with the CAS Number: 1018613-28-9 . It is also known by the synonym "Benzenemethanamine, 4-[4-(cyclopropylmethyl)-1-piperazinyl]-" . The molecular formula of this compound is C15H23N3 and it has a molecular weight of 245.36 .
Molecular Structure Analysis
The molecular structure of “{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine” consists of a phenyl group attached to a piperazine ring via a methanamine linkage . The piperazine ring further contains a cyclopropylmethyl group .Aplicaciones Científicas De Investigación
Pyruvate Kinase Deficiency Treatment
This compound has been identified in pharmaceutical compositions for treating conditions associated with pyruvate kinase, such as pyruvate kinase deficiency (PKD). PKD is a red blood cell disease caused by a deficiency of the pyruvate kinase R enzyme due to recessive mutations of the PKLR gene. The compound’s role in activating pyruvate kinase can be beneficial in treating PKD .
Thalassemia Management
In addition to PKD, the compound is also useful in managing thalassemia, including beta-thalassemia. Thalassemia is a form of inherited anemia, and the compound’s ability to modulate pyruvate kinase activity can help in the treatment of this condition .
Sickle Cell Disease
The compound has potential applications in the treatment of sickle cell disease. By influencing pyruvate kinase activity, it can help in reducing the complications associated with sickle cell disease, which is characterized by the sickling of red blood cells .
Hemolytic Anemia
Hemolytic anemia, including hereditary and acquired forms, can be treated with pharmaceutical compositions containing this compound. It can help in reducing the hemolysis of red blood cells, thereby managing the anemia .
Paroxysmal Nocturnal Hemoglobinuria
This rare condition, which leads to the destruction of red blood cells, can be managed with the help of this compound. Its role in pyruvate kinase activation can be crucial in the treatment regimen .
Anemia of Chronic Diseases
The compound may also find applications in treating anemia of chronic diseases. By modulating the activity of pyruvate kinase, it can help in alleviating the symptoms of anemia associated with chronic conditions .
Non-Spherocytic Hemolytic Anemia
Non-spherocytic hemolytic anemia, which is not characterized by the typical spherocytosis, can be treated with this compound. It can help in managing the enzymatic deficiencies that lead to this form of anemia .
Hereditary Spherocytosis
Lastly, hereditary spherocytosis, a condition characterized by the presence of spherical red blood cells, can be managed with pharmaceutical compositions containing this compound. It can aid in reducing the severity of the disease .
Propiedades
IUPAC Name |
[4-[4-(cyclopropylmethyl)piperazin-1-yl]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c16-11-13-3-5-15(6-4-13)18-9-7-17(8-10-18)12-14-1-2-14/h3-6,14H,1-2,7-12,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPHOOYDEDBMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3=CC=C(C=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.